(2,2-Difluoroethoxy)benzene

Overview

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine atoms. Paper describes a copper(I)-catalyzed reaction to synthesize 2-(polyfluoroaryl)benzofurans, which suggests that copper catalysis could be a potential route for synthesizing related compounds such as (2,2-Difluoroethoxy)benzene. Paper discusses the synthesis of 2-difluoroethylated 2H-1,3-benzoxazines, which involves the ring opening of difluorocyclopropanes. This method could potentially be adapted for the synthesis of this compound by modifying the substrate and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. In paper , the molecular structures of various fluorinated benzene derivatives were investigated using X-ray crystallography and NMR spectroscopy. These techniques could be applied to this compound to determine its molecular structure and the influence of the difluoroethoxy group on the aromatic system.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo a variety of chemical reactions. Paper describes a visible-light-mediated difluoroalkylation, which could be relevant to the functionalization of this compound. Paper examines the stability of difluoroalkyl benzenes, which is important for understanding the reactivity and potential applications of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the electronegativity and small size of fluorine atoms. Paper discusses the crystal structure and hydrogen bonding in a fluorinated compound, which could be similar to the properties of this compound. Paper10 explores the photophysical properties of dimethoxybis(trifluoropropenyl)benzenes, indicating that fluorinated groups can affect the absorption and emission spectra, which might also be true for this compound.

Scientific Research Applications

Electrophilic Aromatic Chlorination and Haloperoxidation

Research by Ben-Daniel et al. (2003) explores the use of polyfluorinated alcohols in catalyzing the oxychlorination of arenes like benzene without a metal catalyst. Their study shows that polyfluorinated alcohols can significantly enhance the electrophilic chlorination of less reactive arenes. This finding is important in the field of organic chemistry, particularly in reactions involving benzene and its derivatives (Ben-Daniel et al., 2003).

Frustrated Lewis Pair Chemistry

Légaré et al. (2016) discuss the use of organotrifluoroborate group in the stabilization of Lewis acidic moieties of frustrated Lewis pair catalysts. This study highlights the stability and catalytic potential of fluoroborate derivatives in organic synthesis, especially in the borylation of heteroarenes (Légaré et al., 2016).

Novel Synthesis Approach

A novel catalytic method for synthesizing (2,2-difluorovinyl)benzenes, developed by Nenajdenko et al. (2003), utilizes hydrazones of aromatic aldehydes. This method represents a significant advancement in the synthesis of fluorine-containing organic compounds (Nenajdenko et al., 2003).

Electroluminescence in Polymer Chemistry

Wang et al. (2008) describe the synthesis of copolyfluorenes containing silyl and jacketed units, which show potential in electroluminescent applications. This research contributes to the development of materials for advanced optoelectronic devices (Wang et al., 2008).

Versatile Intermediates in Organic Synthesis

Castagnetti and Schlosser (2001) illustrate the use of (trifluoromethoxy)phenyllithiums as versatile intermediates for synthesizing a range of new organofluorine compounds. Their work expands the toolbox of organic chemists in developing novel compounds (Castagnetti & Schlosser, 2001).

Single Benzene Green Fluorophore

Beppu et al. (2015) present a novel architecture for green fluorophores based on a single benzene ring. This development is significant in the field of fluorescent dyes and luminescent materials, especially for imaging applications (Beppu et al., 2015).

Characterization of New Fluorine-Containing Polyethers

Fitch et al. (2003) explore the synthesis and characterization of fluorine-containing polyethers, highlighting their potential in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).

Hybrid Organic/Inorganic Benzene

Marwitz et al. (2009) investigate the properties of a hybrid organic/inorganic benzene structure, contributing to our understanding of aromatic compounds and their potential applications in materials science and chemistry (Marwitz et al., 2009).

Safety and Hazards

“(2,2-Difluoroethoxy)benzene” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Mechanism of Action

- The reactivity of benzene derivatives depends on two main factors:

- Relative Reactivity : Substituents on the benzene ring can significantly influence reactivity. Some substituents enhance or diminish the electrophilic or nucleophilic character of the ring .

- Conjugation : Conjugation between substituents and the aromatic ring affects electron density distribution, leading to different interactions with other molecules .

Target of Action

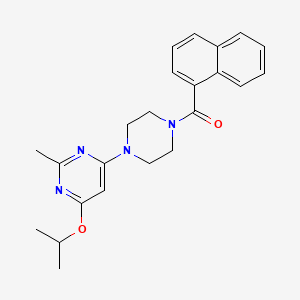

properties

IUPAC Name |

2,2-difluoroethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKWHGYUNYFNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1309602-18-3 | |

| Record name | (2,2-Difluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)